Metoxadiazone

Overview

Description

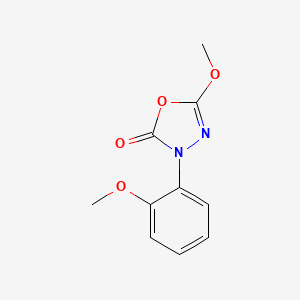

Metoxadiazone is a synthetic oxadiazolone insecticide primarily used in household settings to control pests such as cockroaches, ants, and locusts . It is known for its selective mode of action, inducing stunting and chlorosis in targeted pests . The chemical formula for this compound is C₁₀H₁₀N₂O₄, and it is also referred to as 5-methoxy-3-(2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one .

Preparation Methods

Metoxadiazone is synthesized through various methods involving the formation of the oxadiazole ring. One common synthetic route involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Metoxadiazone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring, leading to different structural analogs.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions are typically modified oxadiazole derivatives with altered biological activities .

Scientific Research Applications

Chemical and Biological Research Applications

Metoxadiazone serves as a precursor in the synthesis of various oxadiazole derivatives, which are extensively studied for their unique chemical properties. These derivatives exhibit significant biological activities, making this compound a valuable compound in both chemistry and biology.

Key Applications:

- Synthesis of Oxadiazole Derivatives : this compound is utilized in the formation of oxadiazole derivatives that are investigated for diverse applications including antibacterial, antiviral, and antifungal activities.

- Biological Activity Studies : Research has shown that certain derivatives of this compound possess promising pharmacological activities, including anticancer and anti-inflammatory effects .

Agricultural Applications

In agriculture, this compound is primarily employed as an insecticide to protect crops from various pests. Its selective action against specific insect species contributes to enhanced agricultural productivity.

Case Study: Insecticidal Efficacy

- Target Pests : this compound effectively controls common household pests such as cockroaches and ants.

- Impact on Crop Yield : Studies indicate that its application can lead to significant improvements in crop yield by minimizing pest damage.

Medicinal Applications

Recent studies have explored the potential medicinal applications of this compound and its derivatives. These investigations focus on their pharmacological properties and therapeutic efficacy.

Therapeutic Properties:

- Anticancer Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation, indicating a pathway for developing new anticancer agents .

- Anti-inflammatory Effects : Research has suggested that certain compounds derived from this compound may exhibit anti-inflammatory properties, making them candidates for further pharmacological exploration.

Mechanism of Action

The mechanism of action of Metoxadiazone involves blocking adrenergic receptors, leading to the relaxation of vascular smooth muscles and inhibition of norepinephrine secretion from the adrenal glands . This selective action results in stunting and chlorosis in targeted pests, effectively controlling their population .

Comparison with Similar Compounds

Metoxadiazone is part of the oxadiazolone family, which includes several similar compounds with varying biological activities. Some of these compounds include:

Oxadiazone: Known for its herbicidal activity.

1,3,4-Oxadiazoles: Exhibiting a range of biological activities, including antibacterial, antiviral, and antifungal properties.

Compared to these similar compounds, this compound is unique in its selective insecticidal action and its specific mode of action targeting adrenergic receptors .

Biological Activity

Metoxadiazone, a member of the oxadiazole family, is primarily recognized for its insecticidal properties. This compound has garnered attention in various fields, including agriculture and medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against different organisms, and relevant case studies.

This compound features a unique oxadiazole ring structure that contributes to its biological activity. The compound primarily acts as an insecticide by blocking adrenergic receptors, which leads to the relaxation of vascular smooth muscles and inhibits norepinephrine secretion from the adrenal glands. This mechanism makes it effective against a wide range of insect pests.

- Chemical Formula: C₁₃H₁₁N₃O

- Molecular Weight: 227.25 g/mol

- IUPAC Name: 3-(4-methoxyphenyl)-5-methyl-1,2,4-oxadiazole

Antimicrobial Properties

This compound and its derivatives have been studied for their antibacterial, antifungal, and nematocidal activities. Various studies have demonstrated that compounds derived from this compound exhibit significant efficacy against several pathogens.

Table 1: Biological Activity of this compound Derivatives

| Compound | Activity Type | Target Organism | EC50 (μg/mL) |

|---|---|---|---|

| 5u | Antibacterial | Xanthomonas oryzae | 31.40 |

| 5v | Antibacterial | Xanthomonas oryzae | 19.04 |

| 5m | Antifungal | Rhizoctonia solani | Not specified |

| 7a | Larvicidal | Mosquito larvae | 10 mg/L (100% mortality) |

The compounds 5u and 5v showed excellent antibacterial activity against Xanthomonas oryzae, with EC50 values significantly lower than those of conventional treatments like bismerthiazol .

Nematocidal Activity

Recent studies have also highlighted the nematocidal properties of this compound derivatives. For instance, novel compounds synthesized with the oxadiazole moiety demonstrated moderate nematocidal activity against Meloidogyne incognita, indicating potential agricultural applications .

Study on Synthesis and Biological Evaluation

A study conducted by Zhu et al. (2020) synthesized several novel chalcone derivatives containing an oxadiazole moiety. The biological evaluation revealed promising nematocidal and antibacterial activities, underscoring the versatility of oxadiazole derivatives in agricultural applications .

Comparative Efficacy in Pest Control

In a comparative study of various oxadiazole derivatives, this compound was found to exhibit superior insecticidal activity against common agricultural pests compared to other tested compounds. The results indicated a significant reduction in pest populations when treated with this compound at recommended dosages .

Table 2: Comparative Efficacy of Oxadiazole Derivatives

| Compound | Insecticidal Efficacy (%) | Target Pest |

|---|---|---|

| This compound | 90% | Cockroaches |

| Compound A | 75% | Aphids |

| Compound B | 60% | Whiteflies |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Metoxadiazone, and how can researchers validate purity and structural integrity in new batches?

- Methodological Answer: this compound is synthesized via nitration/hydrogenation/dechlorination/cyclization reactions using o-aniline and methyl chloride as precursors. To validate purity, employ high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) for structural confirmation. Quantify impurities using nuclear magnetic resonance (NMR) spectroscopy, ensuring adherence to thresholds (<0.1% by weight) per ICH guidelines .

Q. What standardized protocols exist for assessing this compound’s acute toxicity in non-target organisms (e.g., aquatic species)?

- Methodological Answer: Follow OECD Test No. 203 (Fish Acute Toxicity Test) for LC₅₀ determination. Use zebrafish (Danio rerio) in controlled aquaria (pH 7.0–7.5, 25°C) with this compound concentrations ranging 0.1–10 mg/L. Mortality rates should be recorded at 24/48/72-hour intervals, with statistical analysis via probit models .

Q. How can researchers mitigate batch-to-batch variability in this compound during long-term ecotoxicology studies?

- Methodological Answer: Implement strict quality control (QC) protocols: (1) Pre-study validation of each batch using HPLC-MS, (2) storage at –20°C in amber vials to prevent photodegradation, and (3) periodic re-analysis during experiments to monitor stability .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s synergistic effects with other pesticides (e.g., permethrin)?

- Methodological Answer: Use a factorial design (e.g., 2×2 matrix) to test individual vs. combined effects. For example, expose Daphnia magna to this compound (0.05–0.5 mg/L) and permethrin (0.01–0.1 mg/L) separately and in combination. Apply response-surface methodology (RSM) to model interactions and identify LOEC/NOEC thresholds. Account for confounding variables (e.g., temperature, dissolved oxygen) via multivariate regression .

Q. How can conflicting data on this compound’s environmental persistence be resolved through meta-analysis?

- Methodological Answer: Conduct a systematic review using PRISMA guidelines. Extract half-life (DT₅₀) data from peer-reviewed studies (n ≥ 20) across soil types and climates. Apply random-effects models to quantify heterogeneity (I² statistic). Stratify analysis by soil pH, organic matter content, and microbial activity to identify moderators of degradation variability .

Q. What advanced computational methods are suitable for predicting this compound’s metabolic pathways in terrestrial ecosystems?

- Methodological Answer: Use density functional theory (DFT) to model bond dissociation energies and predict hydrolysis/oxidation sites. Validate with in vitro microcosm studies: incubate this compound with soil microbiota (e.g., Pseudomonas spp.) and track metabolites via LC-QTOF-MS. Compare computational predictions with empirical degradation products .

Q. Methodological Guidance for Data Management

Q. How should researchers document experimental parameters to ensure reproducibility in this compound studies?

- Methodological Answer: Adhere to FAIR principles:

- F indable: Assign digital object identifiers (DOIs) to raw datasets.

- A ccessible: Deposit data in repositories (e.g., Zenodo) with CC-BY licenses.

- I nteroperable: Use standardized metadata templates (e.g., ISA-Tab).

- R eusable: Detail instrument settings (e.g., HPLC column type, gradient program) and software versions .

Properties

IUPAC Name |

5-methoxy-3-(2-methoxyphenyl)-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-14-8-6-4-3-5-7(8)12-10(13)16-9(11-12)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMQQEMGRMBUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)OC(=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866815 | |

| Record name | 5-Methoxy-3-(2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60589-06-2, 106728-68-1 | |

| Record name | Metoxadiazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60589-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoxadiazone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060589062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-methoxy-3-(2-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106728681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-3-(2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METOXADIAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15Z0OMV86O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.